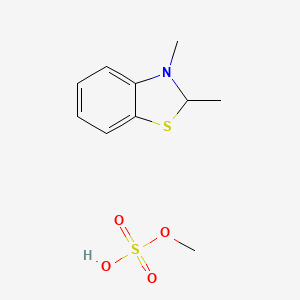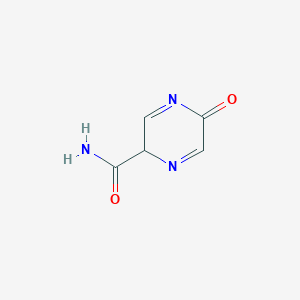![molecular formula C14H16F3N3O7P+ B12354755 [7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B12354755.png)
[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound has been studied for its potential neuroprotective effects and its ability to modulate synaptic transmission.
Vorbereitungsmethoden
The synthesis of ZK200775 (hydrate) involves several steps, starting with the preparation of the core quinoxaline structure. The synthetic route typically includes the following steps:
Formation of the quinoxaline core: This involves the condensation of an appropriate diamine with a diketone.
Introduction of the morpholine group: This step involves the substitution of a halogenated quinoxaline intermediate with morpholine.
Addition of the phosphonic acid group:
Analyse Chemischer Reaktionen
ZK200775 (hydrate) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoxaline core or other functional groups.
Substitution: The morpholine and phosphonic acid groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ZK200775 (hydrate) has a wide range of scientific research applications:
Neuroscience: It is used to study the role of AMPA and kainate receptors in synaptic transmission and neuroprotection.
Pharmacology: The compound is used to investigate the effects of AMPA receptor antagonists on various physiological and pathological processes.
Wirkmechanismus
ZK200775 (hydrate) exerts its effects by selectively antagonizing AMPA and kainate receptors. This blockade prevents the binding of glutamate, the primary excitatory neurotransmitter in the brain, to these receptors. By inhibiting the activation of AMPA and kainate receptors, ZK200775 (hydrate) reduces excitatory synaptic transmission and can protect neurons from excitotoxicity . The molecular targets of ZK200775 (hydrate) include the AMPA and kainate receptor subunits, and the pathways involved are primarily related to glutamatergic neurotransmission.
Vergleich Mit ähnlichen Verbindungen
ZK200775 (hydrate) is unique in its high selectivity for AMPA and kainate receptors with minimal activity against NMDA receptors. Similar compounds include:
NBQX: Another AMPA receptor antagonist, but with different pharmacokinetic properties.
GYKI 52466: A non-competitive AMPA receptor antagonist with broader receptor activity.
Perampanel: A clinically used AMPA receptor antagonist for the treatment of epilepsy.
These compounds differ in their selectivity, potency, and pharmacokinetic profiles, making ZK200775 (hydrate) a valuable tool for specific research applications.
Eigenschaften
Molekularformel |
C14H16F3N3O7P+ |
|---|---|
Molekulargewicht |
426.26 g/mol |
IUPAC-Name |
[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate |
InChI |
InChI=1S/C14H13F3N3O6P.H2O/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9;/h5-6H,1-4,7H2,(H-,23,24,25);1H2/p+1 |
InChI-Schlüssel |
FHDTVLRRDVWORA-UHFFFAOYSA-O |
Kanonische SMILES |
C1COCCN1C2=CC3=[N+](C(=O)C(=O)N=C3C=C2C(F)(F)F)CP(=O)(O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12354673.png)
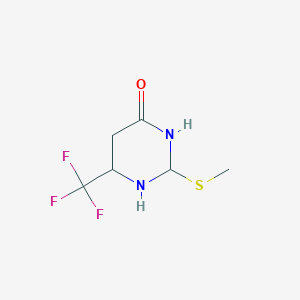
![5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354689.png)
![(3S,4S,5S)-6-[(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12354694.png)
![1-(4-Chlorophenyl)-2-[(1-methylethyl)amino]-1-propanone,monohydrochloride](/img/structure/B12354700.png)
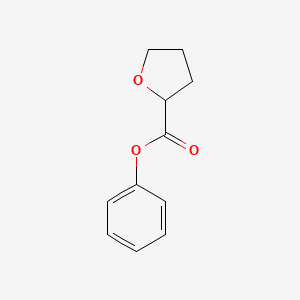


![2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-3-yl]-2-methylpropanamide](/img/structure/B12354726.png)
![Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate](/img/structure/B12354734.png)
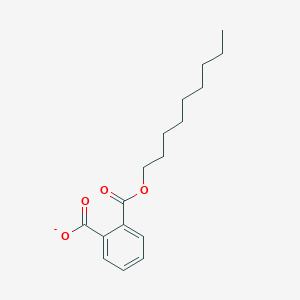
![N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B12354743.png)
